

A Comprehensive Spectroscopic Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

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Compound of Interest

Compound Name: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

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Foreword: Unveiling the Molecular Signature

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, a member of the enaminoate class, represents a fascinating intersection of functional groups: an α,β -unsaturated ester and a tertiary amine. This unique electronic arrangement, where the nitrogen lone pair extends the conjugation of the acrylate system, makes it a valuable synthon in organic chemistry and a point of interest in materials science and drug development. A precise understanding of its molecular structure is not merely academic; it is the bedrock upon which its reactivity, properties, and potential applications are built.

This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**. We move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. This document is designed for researchers and drug development professionals who require a rigorous, field-proven approach to molecular characterization.

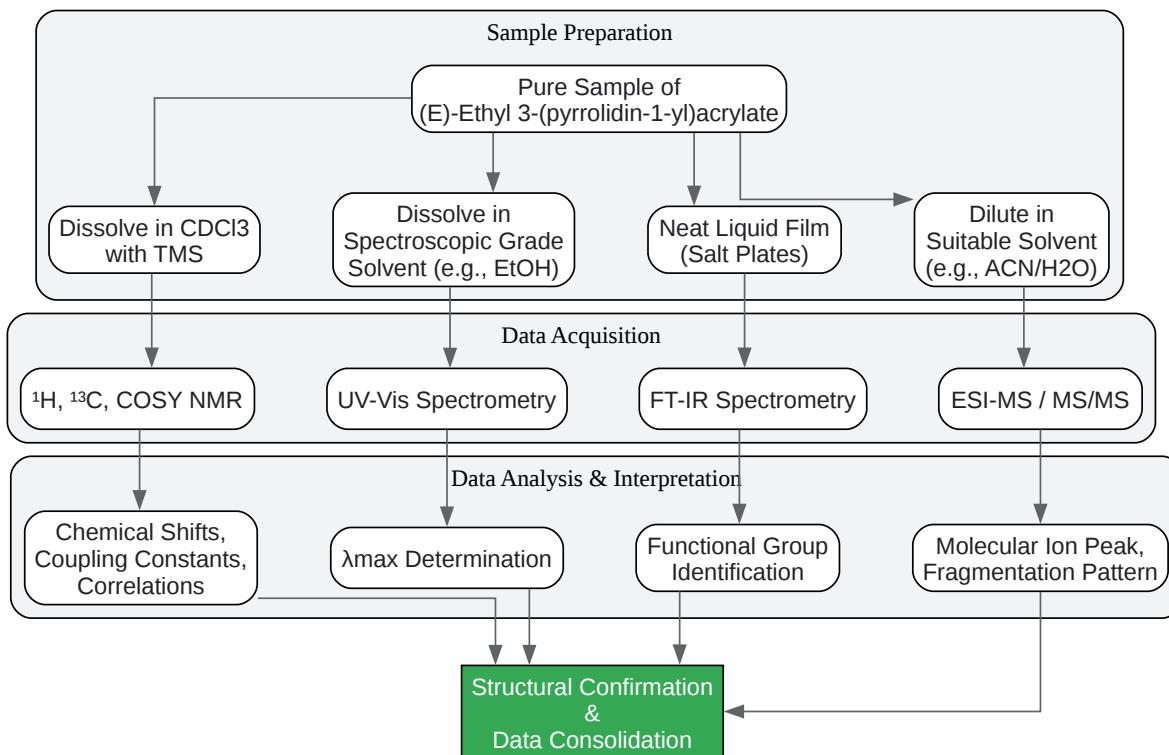
Molecular Structure and Spectroscopic Overview

The target molecule, **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**, possesses the chemical formula $C_9H_{15}NO_2$ and a molecular weight of 169.23 g/mol .^[1] Its structure is characterized by an ethyl ester group, a trans-configured carbon-carbon double bond, and a pyrrolidine ring attached to the β -carbon. This enamine character significantly influences its electronic and, therefore, its spectroscopic properties.

A multi-faceted spectroscopic approach is essential for unambiguous characterization. We will employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and confirm stereochemistry.
- Infrared (IR) Spectroscopy to identify key functional groups and bond types.
- Mass Spectrometry (MS) to determine the molecular weight and probe fragmentation patterns.
- Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze the conjugated electronic system.

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.



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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed connectivity map.

Expertise & Causality: Experimental Design

- Solvent Selection: Deuterated chloroform (CDCl_3) is the solvent of choice. Its rationale is twofold: it is an excellent solvent for a wide range of organic compounds, including our target molecule, and its deuterium atoms are "invisible" in ^1H NMR, preventing solvent signals from overwhelming the analyte spectrum.
- Internal Standard: Tetramethylsilane (TMS) is added as the internal standard. Its protons and carbons are highly shielded, producing a single, sharp resonance at 0 ppm that does not interfere with most analyte signals.^[2] This provides a reliable reference point for all chemical shifts.
- Experiment Suite: A standard suite of experiments is required for full characterization:
 - ^1H NMR: To identify and quantify all unique proton environments.
 - ^{13}C NMR: To identify all unique carbon environments.
 - 2D COSY (Correlation Spectroscopy): To reveal proton-proton (^3JHH) coupling networks, confirming which protons are adjacent in the molecule.

Predicted and Interpreted ^1H NMR Spectrum

The ^1H NMR spectrum provides a wealth of information regarding the proton environments and their connectivity.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	J (Hz)	Rationale & Interpretation
H-a (Ethyl CH ₃)	~1.25	Triplet (t)	3H	~7.1	Coupled to the two H-b protons. Typical for an ethyl ester.
H-b (Ethyl CH ₂)	~4.10	Quartet (q)	2H	~7.1	Coupled to the three H-a protons and deshielded by the adjacent oxygen.
H-c (Pyrrolidine)	~1.90	Multiplet (m)	4H	-	Protons on C3' and C4' of the pyrrolidine ring. They are chemically similar and couple to each other and to H-d.
H-d (Pyrrolidine)	~3.20	Multiplet (m)	4H	-	Protons on C2' and C5' adjacent to the nitrogen. Deshielded by the nitrogen atom.
H-e (Vinyl)	~4.50	Doublet (d)	1H	~13.5	Vinyl proton α to the carbonyl.

Shielded relative to H-f due to the strong electron-donating effect of the nitrogen at the β -position.

Vinyl proton β to the carbonyl. Strongly deshielded by the resonance effect of the ester and direct attachment to the nitrogen-bearing carbon. The large coupling constant confirms the (E)-trans configuration.

[3]

H-f (Vinyl)

~7.50

Doublet (d)

1H

~13.5

Predicted and Interpreted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the carbon backbone of the molecule.

Carbon Assignment	Predicted δ (ppm)	Rationale & Interpretation
C-a (Ethyl CH_3)	~14.5	Standard alkyl carbon chemical shift.
C-b (Ethyl CH_2)	~58.0	Deshielded by the adjacent ester oxygen.
C-c (Pyrrolidine)	~25.0	Methylene carbons (C3', C4') of the pyrrolidine ring.
C-d (Pyrrolidine)	~47.0	Methylene carbons (C2', C5') adjacent to the nitrogen, showing deshielding.
C-e (Vinyl)	~85.0	The α -carbon of the enaminoate system. Significantly shielded due to the powerful electron-donating resonance from the nitrogen.
C-f (Vinyl)	~145.0	The β -carbon, which is strongly deshielded as it bears partial positive charge in the resonance structure.
C-g (Carbonyl)	~168.0	Typical chemical shift for an α,β -unsaturated ester carbonyl carbon.

The following diagram illustrates the key correlations we would expect to observe in a COSY spectrum, confirming the structural assignments.

Caption: Expected ^1H - ^1H COSY correlations.

Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh ~10-20 mg of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** and dissolve it in ~0.6 mL of CDCl_3 containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Data Interpretation

For **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**, the key is to recognize the electronic interplay. The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond lowers the vibrational frequencies (wavenumbers) of the double bonds compared to their isolated counterparts.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Interpretation
~2970-2850	C-H (sp ³) stretch	Medium-Strong	Aliphatic C-H bonds of the ethyl and pyrrolidine groups.
~1705	C=O stretch	Strong	Carbonyl of the α,β -unsaturated ester. The frequency is lowered from a typical saturated ester (~1740 cm ⁻¹) due to conjugation.
~1610	C=C stretch	Strong	Alkene double bond. This peak is particularly strong and at a lower frequency than a simple alkene (~1650 cm ⁻¹) due to its position in the conjugated enaminoate system. [4]
~1250-1020	C-N & C-O stretch	Medium-Strong	These are characteristic stretches for aliphatic amines and esters, respectively, found in the fingerprint region. [5]

Note: As a tertiary amine, the molecule will show no N-H stretching bands in the 3300-3500 cm⁻¹ region, which is a key confirmatory detail.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- Sample Application: Place a single drop of the neat liquid sample of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** directly onto the ATR crystal.
- Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key absorption bands. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its substructures.

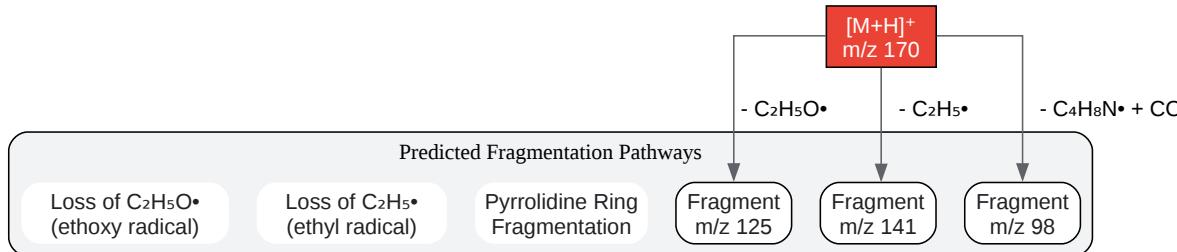
Expertise & Causality: Ionization Method

Electrospray Ionization (ESI) is the preferred method for this analysis. It is a "soft" ionization technique that typically imparts little excess energy to the molecule, ensuring the molecular ion (or, more commonly, the protonated molecule $[\text{M}+\text{H}]^+$) is observed with high intensity. This allows for unambiguous determination of the molecular weight.

Predicted Mass Spectrum

- Molecular Ion: The calculated monoisotopic mass is 169.1103 Da.^[9] In positive-ion ESI-MS, we expect to see a prominent peak for the protonated molecule, $[\text{M}+\text{H}]^+$, at m/z 170.1176.^[9] The nitrogen atom follows the "nitrogen rule"; an odd number of nitrogen atoms results in an odd molecular weight, which is consistent.^[8]

- Major Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 170 ion would reveal characteristic fragments.



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Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the $[M+H]^+$ signal.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.
- MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the $[M+H]^+$ ion.
- Tandem MS (MS/MS): Select the $[M+H]^+$ ion (m/z 170.1) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the resulting product ion spectrum.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and the MS/MS spectrum to identify fragmentation patterns, comparing them against predicted losses.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π -System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing conjugated systems.

Expertise & Causality: Chromophore Analysis

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is an excellent chromophore. The π -system extends from the nitrogen atom's lone pair across the C=C bond to the C=O bond. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (λ_{max}) than a simple α,β -unsaturated ester.^[10] The presence of the β -amino group is known to cause a strong bathochromic (red) shift.^[11]

Predicted λ_{max} using Woodward-Fieser Rules

The Woodward-Fieser rules provide an empirical method for predicting the λ_{max} of the $\pi \rightarrow \pi^*$ transition in conjugated systems.^[12]

Contribution	Wavelength (nm)	Rationale
Parent α,β -unsaturated ester	195	Base value for this chromophore type. ^[12]
β -substituent (amino)	+95	Standard increment for an amino group at the β -position.
Predicted λ_{max}	~290	Calculated total.

We predict a strong absorption maximum (λ_{max}) around 290 nm.

Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., ethanol or hexane). Ethanol is a good choice.

- Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- Data Acquisition: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Summary and Conclusion

The combination of these four spectroscopic techniques provides a self-validating system for the complete and unambiguous characterization of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**.

Summary of Spectroscopic Data

Technique	Key Finding	Interpretation
¹ H NMR	Doublet at δ ~7.50 ppm with $J \approx 13.5$ Hz.	Confirms the (E)-stereochemistry of the double bond.
¹³ C NMR	Signals at δ ~85 ppm and ~145 ppm.	Shows the highly polarized nature of the enaminoate C=C bond.
IR	Strong bands at $\sim 1705 \text{ cm}^{-1}$ and $\sim 1610 \text{ cm}^{-1}$.	Confirms the conjugated ester and alkene functional groups.
MS	$[\text{M}+\text{H}]^+$ ion at m/z 170.1176.	Confirms the molecular formula $\text{C}_9\text{H}_{15}\text{NO}_2$.
UV-Vis	Strong λ_{max} predicted at ~290 nm.	Confirms the extended π -conjugation of the enaminoate system.

This in-depth guide demonstrates that a logical, multi-technique approach, grounded in an understanding of the underlying chemical principles, is paramount for the rigorous characterization of molecules in a research and development setting. Each spectrum provides a piece of the puzzle, and together, they form a complete and validated molecular portrait.

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